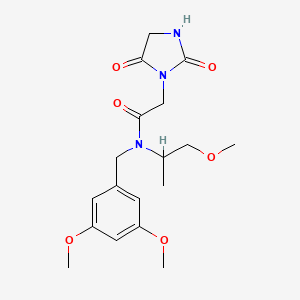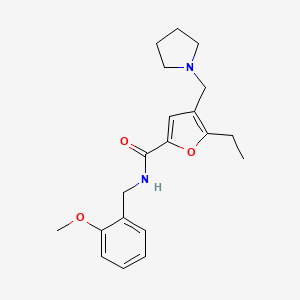amine](/img/structure/B5905615.png)
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine, also known as MMB-Chminaca, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2015 and has been reported to have potent psychoactive effects.
Mecanismo De Acción
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been reported to produce a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and hallucinations. It has also been shown to increase heart rate, blood pressure, and body temperature, which may be related to its stimulant properties. Additionally, (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been reported to induce apoptosis in cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for investigating the physiological and pharmacological effects of cannabinoid receptor activation. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments, particularly those involving behavior or cognition.
Direcciones Futuras
There are several future directions for research on (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer side effects and greater therapeutic potential. Another area of interest is the investigation of the potential of (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine as a treatment for cancer, either alone or in combination with other therapies. Finally, further research is needed to understand the long-term effects of (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine on brain function and behavior, particularly in individuals who use it recreationally.
Métodos De Síntesis
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine can be synthesized using a multistep process that involves the reaction of 2-thienylmethylamine with 4-(methylsulfonyl)benzyl chloride to form intermediate 1. The intermediate is then reacted with 2-methoxyethyl bromide to form (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine. The purity of the final product can be improved using chromatographic techniques.
Aplicaciones Científicas De Investigación
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been reported to have potent agonist activity at the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, appetite, and memory. (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has also been shown to have a high affinity for these receptors, which may contribute to its potent psychoactive effects.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-methylsulfonylphenyl)methyl]-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-20-10-9-17(13-15-4-3-11-21-15)12-14-5-7-16(8-6-14)22(2,18)19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQROTXLTHNFFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=C(C=C1)S(=O)(=O)C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-benzoylpiperazin-1-yl)carbonyl]-6-methylpyridin-2(1H)-one](/img/structure/B5905535.png)
![N-(isoquinolin-5-ylmethyl)-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B5905543.png)

![1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine](/img/structure/B5905560.png)
![N-cyclopropyl-2-(4-propionylphenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5905568.png)

![(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
![4-[(4,6-dimethylquinolin-2-yl)amino]butan-1-ol](/img/structure/B5905601.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5905606.png)
![3-(1-{1-[(2,5-difluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5905608.png)
![3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B5905610.png)
![[2,4,6-trimethyl-3-({[2-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)phenyl]methanol](/img/structure/B5905613.png)
![1-{[(1S*,2R*)-2-butylcyclopropyl]carbonyl}-4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B5905616.png)
amine](/img/structure/B5905617.png)